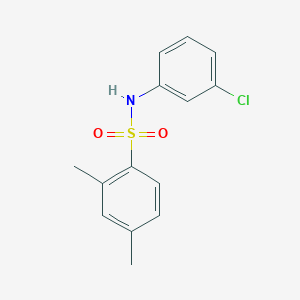![molecular formula C23H20FNO5S B281613 Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (referred to as Compound X) is a chemical compound that has been synthesized for scientific research purposes. The compound has shown potential in various applications, including as a pharmacological tool for studying the function of certain proteins and as a potential therapeutic agent for treating certain diseases.
Wirkmechanismus
Compound X acts as a selective antagonist of the CB1 receptor and a partial agonist of the GPR55 receptor. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain sensation, appetite, and mood. The GPR55 receptor is found in various tissues, including the brain, and is involved in the regulation of immune function, inflammation, and bone density. By selectively modulating the activity of these receptors, Compound X can affect various physiological processes.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X can inhibit the proliferation and migration of cancer cells, induce apoptosis (cell death) in cancer cells, and modulate immune function. In vivo studies have shown that Compound X can reduce pain sensation, improve cognitive function, and modulate immune function. However, further studies are needed to fully understand the biochemical and physiological effects of Compound X.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments, including its high purity and high yield, its selective modulation of specific receptors, and its potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of Compound X. First, further studies are needed to fully understand the biochemical and physiological effects of Compound X, including its potential therapeutic applications. Second, the synthesis method of Compound X could be optimized to improve its solubility and reduce its toxicity. Third, new derivatives of Compound X could be synthesized and tested for their pharmacological properties. Fourth, the potential of Compound X as a tool for studying other receptors and proteins could be explored. Overall, the research and development of Compound X have the potential to contribute to the understanding of various physiological processes and to the development of new therapeutic agents.
Synthesemethoden
The synthesis of Compound X involves a multi-step process that includes the reaction of 2-methyl-1-naphthol with isobutyric anhydride, followed by the reaction of the resulting compound with 4-fluorobenzenesulfonyl chloride. The final step involves the reaction of the intermediate compound with ethyl 3-oxobutanoate to yield Compound X. The synthesis method has been optimized to yield high purity and high yield of Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been used as a pharmacological tool for studying the function of certain proteins, including the cannabinoid receptor CB1 and the G protein-coupled receptor 55 (GPR55). Studies have shown that Compound X can selectively modulate the activity of these receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. Compound X has also been investigated as a potential therapeutic agent for treating certain diseases, including cancer and neurological disorders.
Eigenschaften
Molekularformel |
C23H20FNO5S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
propan-2-yl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20FNO5S/c1-13(2)29-23(26)21-14(3)30-22-18-7-5-4-6-17(18)20(12-19(21)22)25-31(27,28)16-10-8-15(24)9-11-16/h4-13,25H,1-3H3 |
InChI-Schlüssel |
LFPFXZHVIJCDSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281531.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281533.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281534.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281538.png)
![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281541.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide](/img/structure/B281542.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)